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Compound of Interest

Compound Name: 3,5-Difluoropyridine

Cat. No.: B1298662 Get Quote

Introduction

3,5-Difluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal

chemistry and materials science. Its unique electronic properties, arising from the presence of

two electronegative fluorine atoms on the pyridine ring, make it a valuable building block in the

synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its

structural and electronic characteristics is paramount for its effective application. This technical

guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Difluoropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also

presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 3,5-Difluoropyridine
by providing detailed information about the chemical environment of its hydrogen, carbon, and

fluorine nuclei.

Data Presentation
The NMR spectroscopic data for 3,5-Difluoropyridine is summarized in the tables below.

Table 1: ¹H NMR Data of 3,5-Difluoropyridine (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.35 s - H-2, H-6

7.20 t 8.5 H-4

Table 2: ¹³C NMR Data of 3,5-Difluoropyridine (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

163.5 (dd, J=259, 15 Hz) C-3, C-5

137.2 (t, J=26 Hz) C-2, C-6

113.8 (t, J=20 Hz) C-4

Table 3: ¹⁹F NMR Data of 3,5-Difluoropyridine (470 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

-108.5 F-3, F-5

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra of 3,5-Difluoropyridine is as

follows:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3,5-Difluoropyridine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:
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The NMR spectra are acquired on a spectrometer operating at a proton frequency of 500

MHz.

The probe is tuned and matched for the respective nuclei (¹H, ¹³C, ¹⁹F).

The sample is locked on the deuterium signal of the CDCl₃.

Shimming is performed to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is used. Typically, 8-16 scans are acquired

with a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity. A larger number of scans (e.g., 1024) and a longer

relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance

of ¹³C.

¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is employed.

The spectral width is set to encompass the expected chemical shift range for

fluoroaromatic compounds.

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed.

Phase correction and baseline correction are applied to the spectra.

The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C NMR. For

¹⁹F NMR, an external reference such as CFCl₃ (0 ppm) is typically used.

Integration of the signals is performed to determine the relative number of nuclei.

Coupling constants are measured from the splitting patterns of the signals.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the vibrational modes of the functional groups

present in 3,5-Difluoropyridine.

Data Presentation
Table 4: Key IR Absorption Bands of 3,5-Difluoropyridine (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium C-H stretch (aromatic)

1610 Strong C=N stretch (pyridine ring)

1585 Strong C=C stretch (pyridine ring)

1430 Strong C-F stretch

1210 Strong C-F stretch

860 Strong C-H out-of-plane bend

Experimental Protocol: FTIR Spectroscopy
The Fourier Transform Infrared (FTIR) spectrum of liquid 3,5-Difluoropyridine can be obtained

using the following protocol:

Sample Preparation:

As 3,5-Difluoropyridine is a liquid at room temperature, the spectrum is typically

recorded neat (without a solvent).

A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to form a thin film.

Instrument Setup:

A background spectrum of the clean salt plates is recorded to subtract any atmospheric

and instrumental interferences.

The spectral range is typically set from 4000 to 400 cm⁻¹.
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A resolution of 4 cm⁻¹ is generally sufficient.

Data Acquisition:

The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

Peak positions are identified and their intensities are noted.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 3,5-Difluoropyridine and to

study its fragmentation pattern upon ionization.

Data Presentation
Table 5: Mass Spectrometry Data of 3,5-Difluoropyridine (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

115 100 [M]⁺ (Molecular Ion)

88 25 [M - HCN]⁺

69 15 [C₄H₂F]⁺

63 30 [C₅H₃]⁺

Experimental Protocol: Mass Spectrometry
The mass spectrum of 3,5-Difluoropyridine is typically obtained using an electron ionization

(EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight).

Sample Introduction:
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A small amount of the liquid sample is introduced into the ion source, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized

in the high vacuum of the mass spectrometer.

Ionization:

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV). This process ejects an electron from the molecule, forming a radical cation, known as

the molecular ion ([M]⁺).

Mass Analysis:

The positively charged ions (the molecular ion and any fragment ions formed by its

decomposition) are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting data is plotted as a mass spectrum, which shows the relative intensity of

each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow
The logical flow for the spectroscopic characterization of a compound like 3,5-Difluoropyridine
is illustrated in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has presented a detailed compilation of the NMR, IR, and MS

spectroscopic data for 3,5-Difluoropyridine. The provided data, in conjunction with the

detailed experimental protocols, serves as a valuable resource for researchers in the fields of

chemistry, drug development, and materials science. The systematic application of these

spectroscopic techniques, as outlined in the workflow, enables the unambiguous structural

confirmation and characterization of this important fluorinated heterocycle.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Difluoropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298662#spectroscopic-data-of-3-5-difluoropyridine-
nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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